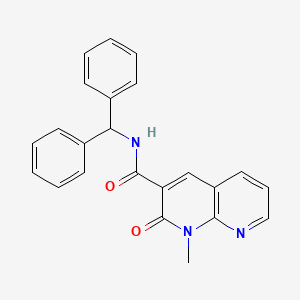
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been the focus of extensive research due to its potential therapeutic applications.
Mecanismo De Acción
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide exerts its therapeutic effects by activating the Nrf2-Keap1 pathway, which is involved in the regulation of cellular redox balance and antioxidant defense. N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide binds to Keap1, leading to the release and activation of Nrf2, which translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been shown to have various biochemical and physiological effects, including the induction of phase II detoxification enzymes, inhibition of NF-κB signaling, reduction of oxidative stress, and modulation of cell cycle and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose a challenge for some researchers.
Direcciones Futuras
There are several future directions for the research on N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetics and pharmacodynamics for clinical use.
Conclusion:
In conclusion, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic triterpenoid compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the activation of the Nrf2-Keap1 pathway, leading to the induction of antioxidant and detoxification genes. Despite its advantages for lab experiments, its high cost and limited availability may pose a challenge for some researchers. Nevertheless, there are several future directions for the research on N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, which may lead to the development of novel therapeutic strategies.
Métodos De Síntesis
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can be synthesized by the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole in the presence of a base. The synthesis method has been optimized to produce high yields of pure N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide.
Aplicaciones Científicas De Investigación
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-12-6-7-13(10-14(12)20)22-18(24)17(23)21-11-19(25,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXUPBGZJKYEMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

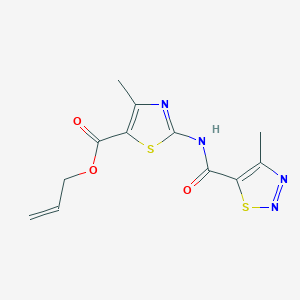
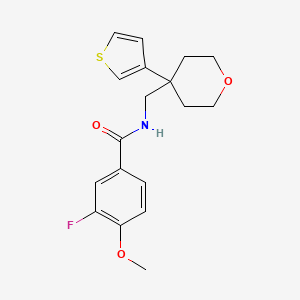
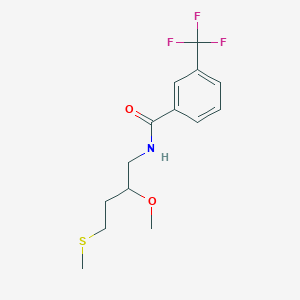
![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)
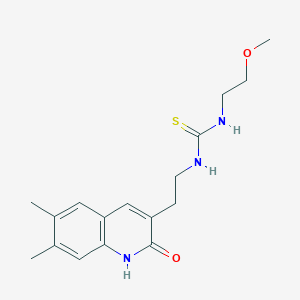
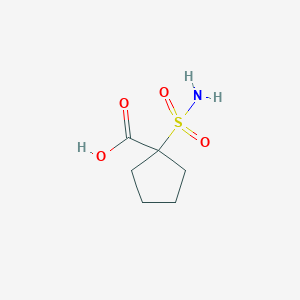
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403472.png)
![N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2403474.png)
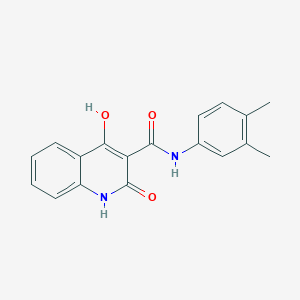
![4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2403480.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2403481.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2403482.png)

